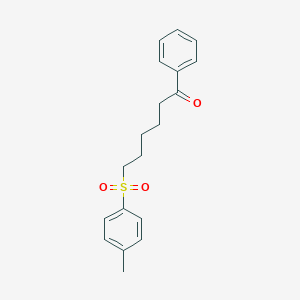
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one is an organic compound with the molecular formula C19H22O3S It is characterized by the presence of a sulfonyl group attached to a hexanone backbone, with a phenyl group and a 4-methylphenyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenyl-1-hexanone under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hexanone. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole-3-carboxylate
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 2-(4-Methylsulfonylphenyl) indole derivatives
Uniqueness
6-(4-Methylphenyl)sulfonyl-1-phenylhexan-1-one is unique due to its specific structural features, such as the combination of a sulfonyl group with a hexanone backbone and phenyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
分子式 |
C19H22O3S |
|---|---|
分子量 |
330.4g/mol |
IUPAC名 |
6-(4-methylphenyl)sulfonyl-1-phenylhexan-1-one |
InChI |
InChI=1S/C19H22O3S/c1-16-11-13-18(14-12-16)23(21,22)15-7-3-6-10-19(20)17-8-4-2-5-9-17/h2,4-5,8-9,11-14H,3,6-7,10,15H2,1H3 |
InChIキー |
YEUUNRBSAIFVIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrachloro-1,1-dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B420217.png)







![Methyl 10-methyl-1,10-dihydropyrrolo[2,3-a]carbazole-2-carboxylate](/img/structure/B420239.png)

![N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B420241.png)
![N-[(1-benzyl-1H-pyrrol-2-yl)methyl]-N,N-dimethylamine](/img/structure/B420242.png)

